(5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
The compound (5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the indole scaffold with a piperazine and pyridine moiety, which may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone , typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the following steps:
Formation of the Indole Core: The indole core can be synthesized by reacting 5-fluoro-1-methylindole with appropriate reagents.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Pyridine Group: The pyridine moiety can be attached using coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole scaffold is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine and pyridine moieties may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- (5-methyl-1H-indol-2-yl)methanol
- (5-fluoro-3-methyl-1H-indol-2-yl)methanol
Uniqueness
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone: is unique due to its combination of the indole, piperazine, and pyridine moieties. This unique structure may confer enhanced biological activity and specificity compared to other indole derivatives.
Properties
Molecular Formula |
C19H19FN4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(5-fluoro-1-methylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H19FN4O/c1-22-16-6-5-15(20)12-14(16)13-17(22)19(25)24-10-8-23(9-11-24)18-4-2-3-7-21-18/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
YOJHJUGWYFDJAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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